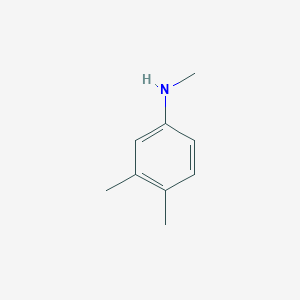

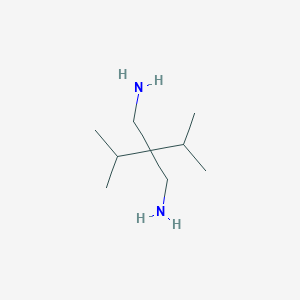

3,4,N-三甲基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of aniline derivatives can involve various reagents and catalysts. For instance, N-Methyl-N-((trimethylsilyl)methyl)aniline was used in visible-light-induced, iridium-catalyzed addition reactions to cyclic α,β-unsaturated carbonyl compounds . This suggests that similar methods could potentially be applied to synthesize 3,4,N-trimethyl-aniline by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of aniline derivatives is crucial for their reactivity and physical properties. X-ray crystallography can provide detailed insights into the molecular architecture, as demonstrated by the analysis of 3,4,5-Trimethoxy N-(salicylidene) aniline . Such techniques could be used to determine the structure of 3,4,N-trimethyl-aniline and understand its intermolecular interactions.

Chemical Reactions Analysis

Aniline derivatives participate in various chemical reactions. The study of N-trimethylsilyl and N-neopentyl-anilines' behavior towards trimethylalane indicates that the trimethylsilyl derivatives are more reactive . This information could be relevant when considering the reactivity of the trimethyl group in 3,4,N-trimethyl-aniline.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives can be characterized using spectroscopic methods such as IR, NMR, and UV-visible spectroscopy . These methods can help determine properties like solubility, thermal stability, and electronic structure. For example, the electroactive and biodegradable properties of copolymers composed of polylactide and carboxyl-capped aniline trimer were studied using UV-vis spectra and cyclic voltammetry .

Relevant Case Studies

Case studies of aniline derivatives provide insights into their potential applications. The molecular architecture of copolymers composed of polylactide and carboxyl-capped aniline trimer suggests their use in biomedical applications such as cardiovascular or neuronal tissue engineering . Similarly, understanding the properties of 3,4,N-trimethyl-aniline could lead to novel applications in various fields.

科学研究应用

遗传毒性活性和致癌性

对苯胺及其代谢产物的广泛综述揭示了遗传毒性潜力和致癌活性,特别是在大鼠的脾脏中。研究表明,苯胺主要通过其代谢产物可能诱发染色体损伤,但缺乏基因突变的潜力。观察到大鼠脾脏中的致癌作用可能是慢性高剂量损伤导致氧化应激的结果,而不是直接的遗传毒性活动 (Bomhard & Herbold, 2005)。

CO2 利用和功能化唑类化合物的合成

苯胺衍生物与 CO2 化学固定的研究显示了合成功能化唑类化合物的有希望的途径。该方法提供了一条从 CO2 中获取有价值的化学品的生态友好且经济可行的途径,突出了苯胺衍生物在可持续化学实践中的潜力 (Vessally et al., 2017)。

爆炸物检测

研究探讨了利用犬作为爆炸物的化学探测器,将犬的探测能力与分析仪器技术进行了比较。该研究提到了各种挥发性有机化合物,包括苯胺衍生物,作为爆炸物成分中的关键成分。研究结果强调了苯胺衍生物在提高爆炸物检测效率中的作用 (Furton & Myers, 2001)。

动物实验的替代品

一项综合综述重点关注动物实验的替代品,提到了化学化合物在评估新产品的安全性和有效性中的重要性。苯胺衍生物等被强调用于开发替代测试方法,以最大程度地减少科学实验中对动物的使用 (Doke & Dhawale, 2013)。

新型有机化合物的合成

包括取代苯胺在内的新型有机化合物合成研究对于开发在药物、材料科学和有机电子学中具有潜在应用的材料至关重要。这些研究说明了苯胺衍生物在创造广泛功能材料方面的多功能性 (Issac & Tierney, 1996)。

安全和危害

未来方向

属性

IUPAC Name |

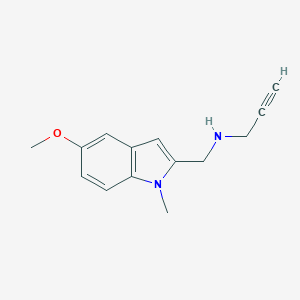

N,3,4-trimethylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7-4-5-9(10-3)6-8(7)2/h4-6,10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXABKSVWHJDSNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n,3,4-Trimethylaniline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

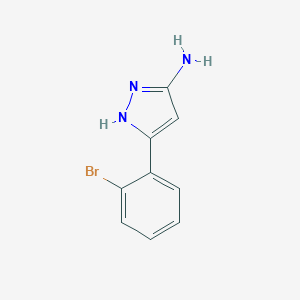

![2-amino-4H-benzo[4,5]imidazo[1,2-b]pyrazole-3-carbonitrile](/img/structure/B141959.png)

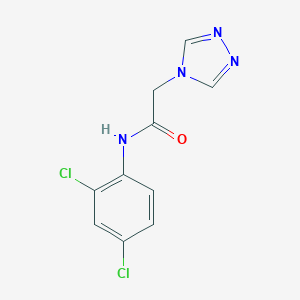

![Ethyl 2-(7,8,10-trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetate](/img/structure/B141961.png)